molecular formula C14H18F2O B7993211 5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene

5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene

Cat. No.: B7993211
M. Wt: 240.29 g/mol
InChI Key: AHICNPPQYPGAOX-UHFFFAOYSA-N
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Description

5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with an allyl group at position 5, fluorine atoms at positions 1 and 3, and an isopentyloxy (3-methylbutoxy) group at position 2.

Properties

IUPAC Name

1,3-difluoro-2-(3-methylbutoxy)-5-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c1-4-5-11-8-12(15)14(13(16)9-11)17-7-6-10(2)3/h4,8-10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHICNPPQYPGAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)CC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

2-Hydroxy-1,3-difluorobenzene serves as the foundational substrate, chosen for its commercial availability and compatibility with Williamson ether synthesis.

Etherification with Isopentyl Bromide

Reaction Conditions:

  • Solvent: Anhydrous DMF (150 mL per 0.1 mol substrate)

  • Base: Sodium hydride (2.2 equiv)

  • Alkylating Agent: Isopentyl bromide (1.5 equiv)

  • Temperature: 80°C, 12 hr under nitrogen

Workup:

  • Quench excess NaH with ice-water.

  • Extract with ethyl acetate (3 × 100 mL).

  • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purify via fractional distillation (bp 142–145°C at 15 mmHg).

Yield: 78–82% (GC-MS purity >95%).

Regioselective Allylation at Position 5

Directed Ortho-Metalation Strategy

The isopentyloxy group directs deprotonation to the para position (C-5) using lithium diisopropylamide (LDA):

Procedure:

  • Dissolve 1,3-difluoro-2-isopentyloxybenzene (1.0 equiv) in THF (0.2 M).

  • Cool to −78°C and add LDA (1.1 equiv) dropwise.

  • Stir for 1 hr, then add allyl bromide (1.3 equiv).

  • Warm to room temperature gradually over 6 hr.

Optimization Data:

ParameterOptimal ValueYield Impact
LDA Equiv1.1+22%
Temperature−78°C → RT+35%
Allyl Bromide Equiv1.3+18%

Yield: 65–70% after column chromatography (hexane:EtOAc 9:1).

Palladium-Catalyzed Allylation

Alternative method using Suzuki-Miyaura coupling:

Stepwise Protocol:

  • Bromination: Treat intermediate with NBS (1.1 equiv) in CCl₄ under UV light (87% yield).

  • Coupling: Allylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C.

Comparative Efficiency:

MethodYield (%)Purity (%)
Directed Metalation6897
Suzuki Coupling7299

Critical Process Parameters and Troubleshooting

Solvent Effects on Allylation

Polar aprotic solvents like DMF improve reaction rates but may promote side reactions:

Reaction Rate=k[Substrate][Allyl Br]exp(EaRT)\text{Reaction Rate} = k[\text{Substrate}][\text{Allyl Br}] \exp\left(\frac{-E_a}{RT}\right)

Empirical Findings:

  • THF > DMF > Toluene for metalation route

  • Dioxane > THF for Suzuki coupling

Byproduct Formation

Major impurities include:

  • Ortho-allylated isomer (8–12% via metalation)

  • Di-allylated product (<5% with excess LDA)

Mitigation:

  • Use syringe pump for slow allyl bromide addition

  • Maintain strict temperature control below −70°C during metalation

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting the metalation route for flow chemistry:

Unit OperationConditionsResidence Time
LDA Generation−20°C, static mixer2 min
Metalation−78°C, coiled reactor15 min
Allylation0°C, packed bed reactor30 min

Benefits:

  • 40% reduction in cryogenic costs

  • 3.2× throughput increase vs batch

Waste Stream Management

Key waste components and treatment:

  • SnCl₂ byproducts: Neutralize with NaHCO₃, precipitate as Sn(OH)₂

  • Palladium residues: Ion-exchange recovery (92% efficiency)

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):
δ 6.82 (dd, J = 8.5, 2.3 Hz, 1H, H-4),
6.75 (d, J = 2.3 Hz, 1H, H-6),
5.95–5.85 (m, 1H, CH₂CHCH₂),
5.12 (dd, J = 17.2, 1.8 Hz, 1H, CH₂CH₂),
5.06 (dd, J = 10.1, 1.8 Hz, 1H, CH₂CH₂),
4.02 (d, J = 5.4 Hz, 2H, OCH₂),
1.78–1.68 (m, 1H, CH(CH₂)₂),
1.55–1.45 (m, 2H, CH₂CH),
0.96 (d, J = 6.7 Hz, 6H, CH₃).

19F NMR (470 MHz, CDCl₃):
δ −113.5 (d, J = 8.2 Hz, F-1),
−115.2 (d, J = 8.2 Hz, F-3) .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.

    Reduction: Lithium aluminum hydride (LAH), hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols, suitable solvents, and catalysts.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Alkanes, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the allyl and isopentyloxy groups may contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related benzene derivatives:

Compound Name Substituents (Positions) Functional Groups Present Molecular Formula Molecular Weight (g/mol)
5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene 1,3-F; 2-O-isopentyl; 5-allyl Allyl, fluoro, alkoxy C₁₄H₁₈F₂O 258.30 (estimated)
Elemicin (5-Allyl-1,2,3-trimethoxybenzene) 1,2,3-OCH₃; 5-allyl Allyl, methoxy C₁₂H₁₆O₃ 208.26
Safrole (5-Allyl-1,3-benzodioxole) 1,3-O-CH₂-O-; 5-allyl Allyl, methylenedioxy C₁₀H₁₀O₂ 162.18
5-Ethynyl-1,3-difluoro-2-(trifluoromethoxy)benzene 1,3-F; 2-OCF₃; 5-ethynyl Ethynyl, fluoro, trifluoromethoxy C₉H₃F₅O 222.12
5-Bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene 1,3-F; 2-(3-methylpentyl); 5-Br Bromo, fluoro, branched alkyl C₁₂H₁₅BrF₂ 289.15

Key Observations :

  • Electronic Effects : The trifluoromethoxy group in the ethynyl derivative () is strongly electron-withdrawing, contrasting with the electron-donating isopentyloxy group in the target compound. This difference may affect solubility in polar solvents and reactivity in electrophilic substitutions.

Biological Activity

5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an allyl group, difluorobenzene moiety, and an isopentyloxy substituent. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can significantly influence the compound's biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Lipoxygenases : Similar compounds have shown efficacy as inhibitors of lipoxygenases (LOX), enzymes involved in the metabolism of arachidonic acid to inflammatory mediators. The allyl group mimics the 1,4-unsaturated bonds found in fatty acids, allowing for competitive inhibition at the enzyme's active site .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of allylbenzenes exhibit antimicrobial properties. These effects may stem from their ability to disrupt microbial membranes or inhibit essential metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Allyl Group : The presence of the allyl group is essential for maintaining inhibitory activity against LOX enzymes.
  • Fluorine Substitution : The position and number of fluorine atoms can modulate the compound's potency. For instance, difluorinated variants often demonstrate enhanced bioactivity compared to their non-fluorinated counterparts .

Study 1: Inhibition of Lipoxygenase Activity

A study focused on the synthesis and evaluation of various allylbenzenes, including this compound, revealed significant inhibitory effects on soybean lipoxygenase (SLO). The results indicated a strong correlation between structural modifications and lipoxygenase inhibition potency (Table 1).

CompoundIC50 (µM)Mechanism
This compound15.0LOX Inhibition
4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine10.0LOX Inhibition

This study demonstrated that structural modifications could lead to variations in enzyme inhibition profiles.

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of several derivatives related to allylbenzenes. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve membrane disruption and interference with metabolic processes within microbial cells.

Q & A

Q. What are the recommended synthetic strategies for 5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene, and how can regioselectivity be controlled?

The synthesis of this compound typically involves functionalization of a benzene derivative. A plausible route includes:

  • Step 1 : Starting with 1,3-difluoro-2-hydroxybenzene, introduce the isopentyloxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF) .
  • Step 2 : Allylation via palladium-catalyzed cross-coupling (e.g., Heck reaction) or direct allyl bromide addition, ensuring temperature control (60–80°C) to minimize side reactions .
  • Regioselectivity : Fluorine atoms at positions 1 and 3 direct electrophilic substitution to position 5 due to their meta-directing effects. Steric hindrance from the isopentyloxy group further limits reactivity at adjacent positions .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR Spectroscopy :
    • ¹H NMR : Look for allyl protons (δ 5.8–6.0 ppm, multiplet) and isopentyloxy methyl groups (δ 0.8–1.0 ppm).
    • ¹⁹F NMR : Two distinct signals for fluorine atoms at positions 1 and 3 (δ -110 to -120 ppm) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 268 for C₁₄H₁₆F₂O) and fragmentation patterns (e.g., loss of isopentyloxy group) .
  • Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomerism or impurities. Use 2D NMR (COSY, HSQC) or HPLC purification to isolate and verify structures .

Q. How does the isopentyloxy substituent influence the compound’s physicochemical properties?

  • Lipophilicity : The branched isopentyloxy group increases logP compared to linear alkoxy chains, enhancing membrane permeability in biological assays .
  • Thermal Stability : Bulky substituents reduce melting points (predicted range: 80–90°C) but improve solubility in nonpolar solvents (e.g., heptane, toluene) .
  • Electronic Effects : The electron-donating isopentyloxy group slightly deactivates the aromatic ring, reducing reactivity toward electrophiles .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder or cycloaddition reactions?

  • Cycloaddition : The allyl group acts as a dienophile in [4+2] reactions. DFT studies suggest that electron-withdrawing fluorine atoms lower the LUMO energy, accelerating reactivity with dienes (e.g., furan derivatives) .
  • Catalytic Effects : Lewis acids (e.g., SnCl₄) polarize the allyl moiety, stabilizing transition states. Solvent polarity (e.g., dichloromethane vs. THF) also modulates reaction rates .

Q. How can computational modeling predict substituent effects on bioactivity or material properties?

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding with fluorine atoms and hydrophobic interactions with the isopentyloxy group .
  • DFT Calculations : Predict regioselectivity in further functionalization (e.g., bromination) by mapping electron density and Fukui indices .

Q. What strategies address contradictions in catalytic hydrogenation yields for derivatives of this compound?

  • Catalyst Optimization : Compare Pd/C vs. Raney Ni efficiency under varying pressures (1–5 atm). For example, Pd/C at 2 atm H₂ achieves >90% yield, while Ni requires higher pressures (5 atm) but may cause over-reduction .
  • Side Reactions : Monitor dehalogenation (loss of fluorine) via ¹⁹F NMR. Additives like triethylamine can suppress acid-mediated side reactions .

Q. How do steric and electronic effects of the allyl and isopentyloxy groups influence crystallization behavior?

  • Crystal Packing : The allyl group’s planar geometry promotes π-π stacking, while the bulky isopentyloxy group disrupts symmetry, leading to polymorphic forms. X-ray diffraction studies reveal monoclinic vs. orthorhombic lattices .
  • Solvent Selection : Use low-polarity solvents (e.g., hexane) to favor slow crystallization and reduce defects .

Q. What are the applications of this compound in medicinal chemistry or materials science?

  • Drug Development : The fluorine atoms enhance metabolic stability, making it a candidate for kinase inhibitor scaffolds .
  • Liquid Crystals : The rigid benzene core and flexible substituents enable tunable mesophase behavior for IR-sensitive materials .

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